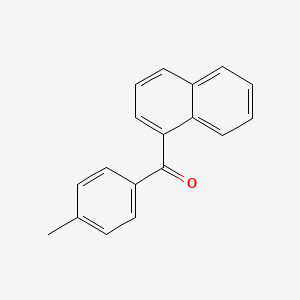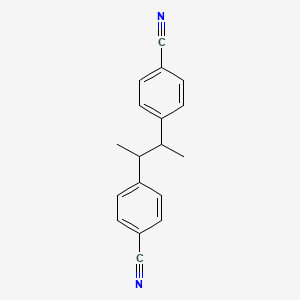
4,4'-(Butane-2,3-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Butane-2,3-diyl)dibenzonitrile is an organic compound with the molecular formula C18H14N2. This compound is characterized by the presence of two benzonitrile groups attached to a butane backbone. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,3-diyl)dibenzonitrile typically involves the reaction of 4-cyanophenylboronic acid with a butane derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate, and solvents like toluene and ethanol. The reaction mixture is heated to around 120°C for 24 hours, followed by purification through silica column chromatography .
Industrial Production Methods
Industrial production methods for 4,4’-(Butane-2,3-diyl)dibenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Butane-2,3-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4,4’-(Butane-2,3-diyl)dibenzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,4’-(Butane-2,3-diyl)dibenzonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Butane-1,4-diylbis(nitrilo-methyl-idyne))dibenzonitrile
- 4,4’-(Propane-1,3-diylbis(nitrilo-methyl-idyne))dibenzonitrile
- 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
Uniqueness
4,4’-(Butane-2,3-diyl)dibenzonitrile is unique due to its specific butane backbone, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
63539-56-0 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-[3-(4-cyanophenyl)butan-2-yl]benzonitrile |
InChI |
InChI=1S/C18H16N2/c1-13(17-7-3-15(11-19)4-8-17)14(2)18-9-5-16(12-20)6-10-18/h3-10,13-14H,1-2H3 |
InChI Key |
FMONHZODOGRDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)C(C)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


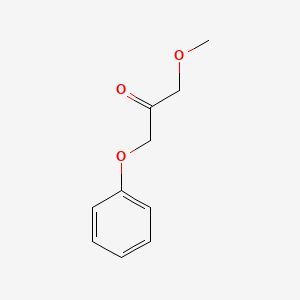

![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
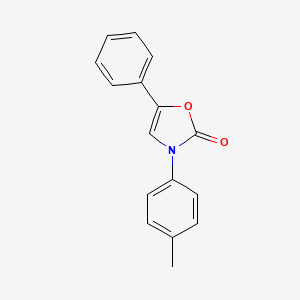

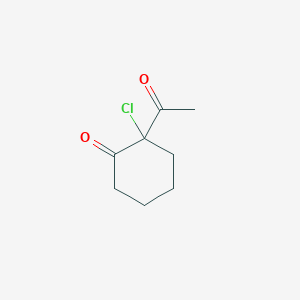
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)


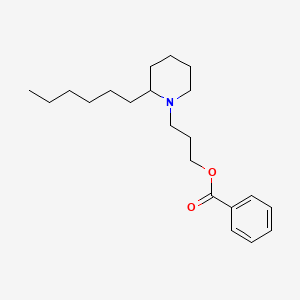
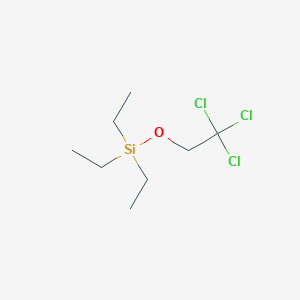
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
